molecular formula C23H27N3OS2 B15184568 (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- CAS No. 128352-85-2

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl-

Cat. No.: B15184568
CAS No.: 128352-85-2
M. Wt: 425.6 g/mol
InChI Key: XIVWOGJNXSTZIB-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl-: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzothieno Ring: This step typically involves the cyclization of a suitable thiophene derivative with a benzene ring under acidic or basic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the benzothieno intermediate with appropriate nitrogen-containing reagents, such as guanidine or urea, under controlled conditions.

    Functional Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to isolate and purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. These include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound can affect various intracellular pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzothieno(2,3-d)pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with a thieno ring fused to a pyrimidine ring, differing in the position of the sulfur atom.

    Pyrido[3,4-d]pyrimidine Derivatives: Compounds with a pyrido ring fused to a pyrimidine ring, differing in the nitrogen atom’s position.

Uniqueness

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

128352-85-2

Molecular Formula

C23H27N3OS2

Molecular Weight

425.6 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione

InChI

InChI=1S/C23H27N3OS2/c28-23-24-22-20(18-9-4-5-10-19(18)29-22)21(17-7-2-1-3-8-17)26(23)12-6-11-25-13-15-27-16-14-25/h1-3,7-8H,4-6,9-16H2

InChI Key

XIVWOGJNXSTZIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N(C(=S)N=C3S2)CCCN4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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